Megalomicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Megalomicin A is a therapeutically diverse compound with antiparasitic, antiviral, and antibacterial properties. It is produced by the actinomycete Micromonospora megalomicea and is structurally related to the well-known macrolide antibiotic erythromycin. The key difference lies in the addition of a unique deoxyamino sugar, megosamine, to the C-6 hydroxyl group of erythromycin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Megalomicin A is synthesized through a series of biosynthetic steps involving the transformation of erythromycin. The biosynthetic gene cluster responsible for this compound production has been identified and includes the modular polyketide synthase and the complete pathway for megosamine biosynthesis . The transformation involves the addition of megosamine to erythromycin C or erythromycin D, catalyzed by the sugar transferase MegDI and the helper protein MegDVI .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora megalomicea under controlled conditions. The process includes the optimization of growth media, temperature, pH, and aeration to maximize yield. The compound is then extracted and purified using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Megalomicin A undergoes various chemical reactions, including glycosylation, hydroxylation, and esterification. The glycosylation step involves the addition of megosamine to the macrolide core, while hydroxylation and esterification modify the sugar moieties .
Common Reagents and Conditions:
Glycosylation: Catalyzed by MegDI and MegDVI in the presence of erythromycin C or D.
Hydroxylation: Involves the enzyme MegK, which hydroxylates erythromycin C to form this compound.
Major Products: The major product of these reactions is this compound, which retains the macrolide core of erythromycin but with additional sugar modifications that enhance its biological activity .
Applications De Recherche Scientifique
Mécanisme D'action
Megalomicin A exerts its effects by inhibiting protein synthesis in bacteria through selective binding to the bacterial 50S ribosomal RNA, similar to erythromycin . Additionally, it affects protein trafficking in eukaryotic cells by inhibiting vesicular transport between the medial and trans Golgi, leading to undersialylation of proteins .
Comparaison Avec Des Composés Similaires
Erythromycin: A macrolide antibiotic with a similar macrolactone ring but lacking the megosamine sugar.
Azithromycin: Another macrolide with a broader spectrum of activity but different sugar modifications.
Clarithromycin: Similar to erythromycin but with a methyl group modification that enhances its stability and activity.
Megalomicin A’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
28022-11-9 |
---|---|
Formule moléculaire |
C44H80N2O15 |
Poids moléculaire |
877.1 g/mol |
Nom IUPAC |
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3 |
Clé InChI |
LRWRQTMTYVZKQW-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Synonymes |
megalomicin A megalomicin A diphosphate dipotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.